benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a propyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Substitution with Propyl Group: The pyrazole ring is then alkylated with a propyl halide under basic conditions to introduce the propyl group.
Attachment of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of Methylamine Moiety: Finally, the methylamine group is attached via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of benzyl alcohol derivatives and pyrazole oxides.
Reduction: Formation of reduced pyrazole and benzylamine derivatives.
Substitution: Formation of various alkylated pyrazole and benzyl derivatives.
Scientific Research Applications
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may interfere with the cyclooxygenase pathway, reducing the production of pro-inflammatory prostaglandins, and the tubulin polymerization pathway, inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazole: Similar structure but lacks the propyl and methylamine groups.
1-Propyl-1H-pyrazole: Similar structure but lacks the benzyl and methylamine groups.
Benzylamine: Contains the benzyl and amine groups but lacks the pyrazole ring.
Uniqueness
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of its benzyl, propyl, pyrazole, and methylamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-2-8-17-12-14(11-16-17)10-15-9-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3 |
InChI Key |
OZBQFCJRKASFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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